![molecular formula C7H3BrF4 B1268043 2-Bromo-5-fluorobenzotrifluoride CAS No. 40161-55-5](/img/structure/B1268043.png)
2-Bromo-5-fluorobenzotrifluoride
Overview
Description
2-Bromo-5-fluorobenzotrifluoride, also known as 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene, is a halogenated benzotrifluoride derivative . It has a molecular formula of C7H3BrF4, an average mass of 242.996 Da, and a monoisotopic mass of 241.935425 Da .
Synthesis Analysis
There are several methods for synthesizing 2-Bromo-5-fluorobenzotrifluoride. One method involves nitrifying m-fluorobenzotrifluoride in a system of nitric acid/sulfuric acid to obtain 5-fluoro-2-nitrobenzotrifluoride, reducing in a catalytic hydrogenation system of raney nickel to obtain 5-fluoro-2-aminotrifluorotoluene, and finally synthesizing the target compound through diazotization and bromination methods . Another method takes o-trifluoromethylaniline as a raw material, bromizes through a sandmeyer reaction, nitrifies, reduces through hydrogenation, and finally synthesizes the 2-bromo-5-fluorobenzotrifluoride through diazotization and fluorination .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-fluorobenzotrifluoride can be represented by the canonical SMILES notation asC1=CC(=C(C=C1F)C(F)(F)F)Br
. The InChI representation is InChI=1S/C7H3BrF4/c8-6-2-1-4(9)3-5(6)7(10,11)12/h1-3H
. Physical And Chemical Properties Analysis
2-Bromo-5-fluorobenzotrifluoride has a molecular weight of 243.00 g/mol . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . Its exact mass is 241.93543 g/mol, and its monoisotopic mass is also 241.93543 g/mol .Scientific Research Applications
Pharmaceutical Synthesis
2-Bromo-5-fluorobenzotrifluoride: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its incorporation into drug molecules can significantly alter their physical and chemical properties, enhancing their therapeutic efficacy. For instance, it serves as a precursor in the synthesis of bicalutamide , an anti-cancer drug . The presence of both bromine and fluorine atoms in the compound provides reactive sites for further chemical modifications, making it a versatile building block in medicinal chemistry.
Material Science
In material science, 2-Bromo-5-fluorobenzotrifluoride is utilized in the creation of fluorinated polymers. These polymers exhibit unique characteristics such as high thermal stability and low surface energy, which are crucial for advanced materials used in various industries . The compound’s ability to participate in polymerization reactions makes it an essential monomer for developing new polymeric materials.
Chemical Synthesis
As a building block in organic synthesis, 2-Bromo-5-fluorobenzotrifluoride is involved in the construction of complex molecular architectures. It undergoes various chemical reactions, including nucleophilic substitution and further fluorination, allowing chemists to synthesize a wide range of organic molecules with diverse functionalities .
Environmental Science
The compound’s role in environmental science is linked to its use in the synthesis of chemicals that could potentially reduce environmental impact. For example, its derivatives might be used in processes that minimize the generation of hazardous substances or enhance the recyclability of catalysts .
Analytical Chemistry
In analytical chemistry, 2-Bromo-5-fluorobenzotrifluoride can be used as a standard or reference compound in various analytical techniques. Its well-defined structure and properties, such as boiling point and refractive index, make it suitable for calibrating instruments and validating analytical methods .
Agriculture
While direct applications in agriculture are not extensively documented, compounds like 2-Bromo-5-fluorobenzotrifluoride may be used in the synthesis of agrochemicals. Its reactivity could lead to the development of new pesticides or herbicides that help protect crops and improve yields .
Safety and Hazards
2-Bromo-5-fluorobenzotrifluoride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
2-Bromo-5-fluorobenzotrifluoride is an organic synthetic intermediate . It doesn’t have a specific biological target but is used in the synthesis of various compounds, including pharmaceuticals .
Mode of Action
As a synthetic intermediate, 2-Bromo-5-fluorobenzotrifluoride interacts with other chemicals in a reaction to form new compounds. For example, it can be used in the preparation of poly(arylene ether)s .
Biochemical Pathways
The specific biochemical pathways affected by 2-Bromo-5-fluorobenzotrifluoride would depend on the final compound it’s used to synthesize. For instance, if it’s used to synthesize a certain pharmaceutical, the affected pathways would be those targeted by that drug .
Pharmacokinetics
These properties would be crucial for any final compound synthesized using 2-bromo-5-fluorobenzotrifluoride .
Result of Action
The effects would be determined by the final compound it’s used to synthesize .
properties
IUPAC Name |
1-bromo-4-fluoro-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-6-2-1-4(9)3-5(6)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDVAZGOACECLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334516 | |
Record name | 2-Bromo-5-fluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluorobenzotrifluoride | |
CAS RN |
40161-55-5 | |
Record name | 2-Bromo-5-fluorobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40161-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-fluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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